Cas no 1480853-99-3 (3-(1-methyl-1H-1,2,4-triazol-5-yl)methylaniline)

3-(1-methyl-1H-1,2,4-triazol-5-yl)methylaniline 化学的及び物理的性質
名前と識別子
-
- 3-(1-methyl-1H-1,2,4-triazol-5-yl)methylaniline
- 3-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]aniline
- 1480853-99-3
- 3-((1-Methyl-1h-1,2,4-triazol-5-yl)methyl)aniline
- CS-0284159
- EN300-1077422
-
- インチ: 1S/C10H12N4/c1-14-10(12-7-13-14)6-8-3-2-4-9(11)5-8/h2-5,7H,6,11H2,1H3
- InChIKey: BIMVEOLAMDXHFD-UHFFFAOYSA-N
- ほほえんだ: N1(C)C(CC2C=CC=C(C=2)N)=NC=N1
計算された属性
- せいみつぶんしりょう: 188.106196400g/mol
- どういたいしつりょう: 188.106196400g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 185
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 56.7Ų
3-(1-methyl-1H-1,2,4-triazol-5-yl)methylaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1077422-0.5g |
3-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]aniline |
1480853-99-3 | 95% | 0.5g |
$1207.0 | 2023-10-28 | |
Enamine | EN300-1077422-0.05g |
3-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]aniline |
1480853-99-3 | 95% | 0.05g |
$1056.0 | 2023-10-28 | |
Enamine | EN300-1077422-5.0g |
3-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]aniline |
1480853-99-3 | 5g |
$3645.0 | 2023-06-10 | ||
Enamine | EN300-1077422-0.25g |
3-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]aniline |
1480853-99-3 | 95% | 0.25g |
$1156.0 | 2023-10-28 | |
Enamine | EN300-1077422-1.0g |
3-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]aniline |
1480853-99-3 | 1g |
$1256.0 | 2023-06-10 | ||
Enamine | EN300-1077422-2.5g |
3-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]aniline |
1480853-99-3 | 95% | 2.5g |
$2464.0 | 2023-10-28 | |
Enamine | EN300-1077422-10.0g |
3-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]aniline |
1480853-99-3 | 10g |
$5405.0 | 2023-06-10 | ||
Enamine | EN300-1077422-10g |
3-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]aniline |
1480853-99-3 | 95% | 10g |
$5405.0 | 2023-10-28 | |
Enamine | EN300-1077422-0.1g |
3-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]aniline |
1480853-99-3 | 95% | 0.1g |
$1106.0 | 2023-10-28 | |
Enamine | EN300-1077422-1g |
3-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]aniline |
1480853-99-3 | 95% | 1g |
$1256.0 | 2023-10-28 |
3-(1-methyl-1H-1,2,4-triazol-5-yl)methylaniline 関連文献
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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3. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
3-(1-methyl-1H-1,2,4-triazol-5-yl)methylanilineに関する追加情報
Introduction to 3-(1-methyl-1H-1,2,4-triazol-5-yl)methylaniline
The compound 3-(1-methyl-1H-1,2,4-triazol-5-yl)methylaniline (CAS No. 1480853-99-3) is a significant molecule in the field of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various industries. In this article, we will delve into its chemical structure, synthesis methods, properties, and recent advancements in its research and applications.
Chemical Structure and Properties
3-(1-methyl-1H-1,2,4-triazol-5-yl)methylaniline consists of a triazole ring system substituted with a methyl group at the 1-position and an aniline moiety at the 5-position. The triazole ring is a five-membered heterocyclic structure containing two nitrogen atoms. This arrangement imparts unique electronic properties to the molecule, making it highly versatile for various chemical reactions. The aniline group introduces aromaticity and enhances the molecule's reactivity in certain conditions.
Recent studies have highlighted the importance of methyl-substituted triazole rings in enhancing the stability and reactivity of such compounds. The methyl group acts as an electron-donating substituent, which can influence the electronic distribution within the triazole ring. This property is particularly useful in applications requiring controlled reactivity or selective interactions with other molecules.
Synthesis Methods
The synthesis of 3-(1-methyl-1H-1,2,4-triazol-5-yl)methylaniline involves a series of well-defined steps that leverage modern organic chemistry techniques. One common approach is the nucleophilic substitution reaction between an appropriate triazole derivative and an aniline precursor. Researchers have optimized this process by employing microwave-assisted synthesis or catalytic methods to improve yield and purity.
Recent advancements in green chemistry have also influenced the synthesis of this compound. For instance, solvent-free conditions or the use of biodegradable catalysts have been explored to minimize environmental impact while maintaining high product quality. These methods not only enhance sustainability but also align with current industry trends toward eco-friendly manufacturing processes.
Applications in Materials Science
The compound 3-(1-methyl-1H-1,2,4-triazol-5-yl)methylaniline has found significant applications in materials science due to its ability to form stable coordination complexes with metal ions. These complexes are being investigated for their potential use in catalysis and sensor technologies. For example, recent studies have demonstrated that this compound can act as a ligand for transition metals like copper or nickel, enabling highly efficient catalytic cycles in organic transformations.
In addition to catalysis, this compound has shown promise in the development of advanced materials such as conductive polymers and hybrid organic-inorganic frameworks. Its ability to form hydrogen bonds and coordinate with metal ions makes it a valuable building block for constructing hierarchical materials with tailored properties.
Biological Activity and Pharmaceutical Applications
The biological activity of 3-(1-methyl-1H-1,2,4-triazol_
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